molecular formula C7H3BrF4 B3031106 1-Bromo-3-(difluoromethyl)-2,4-difluorobenzene CAS No. 1447671-68-2

1-Bromo-3-(difluoromethyl)-2,4-difluorobenzene

Cat. No.: B3031106
CAS No.: 1447671-68-2
M. Wt: 243.00
InChI Key: HFRAXUVXGSVZAR-UHFFFAOYSA-N
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Description

1-Bromo-3-(difluoromethyl)-2,4-difluorobenzene is an organic compound with the molecular formula C7H3BrF3 It is a halogenated aromatic compound, characterized by the presence of bromine and fluorine atoms attached to a benzene ring

Scientific Research Applications

1-Bromo-3-(difluoromethyl)-2,4-difluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds, including enzyme inhibitors and receptor modulators.

    Medicine: Explored for its role in the synthesis of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Safety and Hazards

The compound is classified under GHS07 for safety . It has hazard statements H227, H302, H315, H319, H335 indicating that it causes skin irritation, may be harmful if swallowed, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and others .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(difluoromethyl)-2,4-difluorobenzene can be synthesized through several methods. One common approach involves the bromination of 3-(difluoromethyl)-2,4-difluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(difluoromethyl)-2,4-difluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding difluoromethyl ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3-(difluoromethyl)-2,4-difluorobenzene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium or potassium salts of nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, lithium aluminum hydride (LiAlH4) in ether.

Major Products Formed:

    Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

    Oxidation: Difluoromethyl ketones or carboxylic acids.

    Reduction: 3-(difluoromethyl)-2,4-difluorobenzene.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(difluoromethyl)-2,4-difluorobenzene depends on its specific application. In chemical reactions, the bromine atom serves as a leaving group, facilitating nucleophilic substitution reactions. The difluoromethyl group can influence the electronic properties of the benzene ring, affecting reactivity and interaction with other molecules. In biological systems, the compound’s mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.

Comparison with Similar Compounds

    1-Bromo-3-(difluoromethyl)-2-fluorobenzene: Similar structure but with one less fluorine atom.

    1-Bromo-3-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a difluoromethyl group.

    1-Bromo-2,4-difluorobenzene: Lacks the difluoromethyl group.

Uniqueness: 1-Bromo-3-(difluoromethyl)-2,4-difluorobenzene is unique due to the presence of both bromine and multiple fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, making it valuable in specific synthetic applications and research contexts.

Properties

IUPAC Name

1-bromo-3-(difluoromethyl)-2,4-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRAXUVXGSVZAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C(F)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301248238
Record name 1-Bromo-3-(difluoromethyl)-2,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301248238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1447671-68-2
Record name 1-Bromo-3-(difluoromethyl)-2,4-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1447671-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-(difluoromethyl)-2,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301248238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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